molecular formula C16H15F4N3 B12242959 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12242959
M. Wt: 325.30 g/mol
InChI Key: GPTWEGLEQIOIKM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 4-fluoroaniline with 2-chloro-3-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could lead to the formation of a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • 1-(4-Methylphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Uniqueness

1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

Molecular Formula

C16H15F4N3

Molecular Weight

325.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H15F4N3/c17-12-3-5-13(6-4-12)22-8-10-23(11-9-22)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2

InChI Key

GPTWEGLEQIOIKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)C(F)(F)F

Origin of Product

United States

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